molecular formula C23H21N3O2S B2433441 N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide CAS No. 894999-52-1

N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B2433441
CAS RN: 894999-52-1
M. Wt: 403.5
InChI Key: JNPJRGLYAHNCQJ-UHFFFAOYSA-N
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Description

“N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide” is a complex organic compound that contains several functional groups and rings, including a benzothiazole ring, a pyridine ring, and an amide group . Compounds with these groups are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The benzothiazole and pyridine rings are aromatic, meaning they have a stable, ring-shaped cloud of delocalized electrons . The amide group can participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and rings. For example, its solubility would be affected by the polar amide group and the aromatic rings . Its melting point and other physical properties would be determined by the strength and nature of the intermolecular forces present .

Scientific Research Applications

Anticancer and Antiproliferative Activity

  • Thiazole hybrids, related to the compound of interest, have shown significant anticancer activity against various cancer cell lines, including liver carcinoma and breast cancer. The compounds displayed promising IC50 values, indicating their potential as anticancer agents (Alaa M. Alqahtani & A. Bayazeed, 2020).
  • Novel pyridine-thiazole hybrid molecules were synthesized and exhibited high antiproliferative activity against various tumor cell lines, including colon, breast, and lung carcinomas. Some compounds showed selective cytotoxic action towards cancer cells over normal cells, suggesting their potential as targeted anticancer agents (I. Ivasechko et al., 2022).

Antimicrobial Activity

  • Certain thiazole derivatives, structurally related to the compound , have shown potent antimicrobial activity. Specific compounds demonstrated significant antibacterial and anticandidal effects against various strains, indicating their potential as antimicrobial agents (Sam Dawbaa et al., 2021).

Antiviral Activity

  • Pyridine and thiazole derivatives have been reported to possess antiviral activities. Studies involving novel series of these compounds have shown promise as potential inhibitors against COVID-19, highlighting their relevance in antiviral research (Adel Alghamdi et al., 2023).

Other Potential Applications

  • Some studies have explored the synthesis and characterization of compounds structurally similar to the one for various applications, including fluorescence properties and potential use in cancer treatment (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
  • Other research efforts have focused on the synthesis and potential pharmacological evaluation of related compounds, suggesting a broader scope of applications in medical and chemical research (H. Thabet et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through toxicity studies. It’s important to handle all chemicals with appropriate safety precautions, especially those with potential biological activity .

Future Directions

Future research could involve further studying the biological activities of this compound and related benzothiazole derivatives. This could include in vitro and in vivo studies, as well as clinical trials if the compound shows promise as a therapeutic agent .

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-17-7-5-11-20-22(17)25-23(29-20)26(16-18-8-6-13-24-15-18)21(27)12-14-28-19-9-3-2-4-10-19/h2-11,13,15H,12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPJRGLYAHNCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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